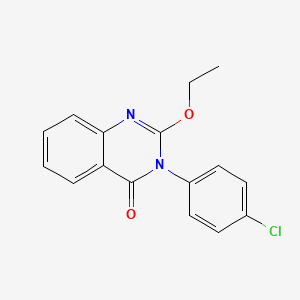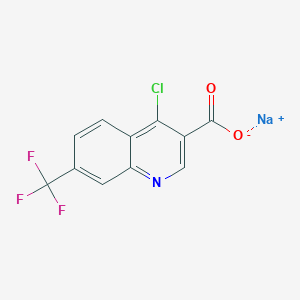
N-Decyl-6-methylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Decyl-6-methylquinolin-4-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry Quinoline derivatives are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-6-methylquinolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-methylquinoline, which can be synthesized through various methods such as the Skraup synthesis or the Friedländer synthesis.
Alkylation: The next step involves the alkylation of 6-methylquinoline with decyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the decyl group at the nitrogen atom.
Amination: The final step involves the introduction of the amine group at the 4th position of the quinoline ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Decyl-6-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups at different positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Decyl-6-methylquinolin-4-amine has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Decyl-6-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In anticancer research, it may induce apoptosis in cancer cells by interacting with key signaling pathways such as the PI3K/AKT/mTOR pathway.
Comparación Con Compuestos Similares
Similar Compounds
6-Methylquinoline: A precursor in the synthesis of N-Decyl-6-methylquinolin-4-amine.
N-Decylquinoline: Similar structure but lacks the methyl group at the 6th position.
4-Aminoquinoline: Known for its antimalarial activity.
Uniqueness
This compound is unique due to the presence of both the decyl and methyl groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
63136-30-1 |
|---|---|
Fórmula molecular |
C20H30N2 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
N-decyl-6-methylquinolin-4-amine |
InChI |
InChI=1S/C20H30N2/c1-3-4-5-6-7-8-9-10-14-21-20-13-15-22-19-12-11-17(2)16-18(19)20/h11-13,15-16H,3-10,14H2,1-2H3,(H,21,22) |
Clave InChI |
RHZJNWCCHSBAGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNC1=C2C=C(C=CC2=NC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-](/img/structure/B11833095.png)
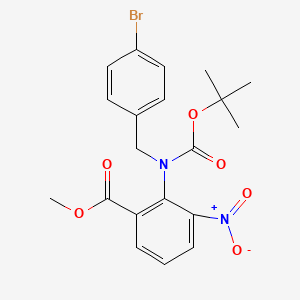
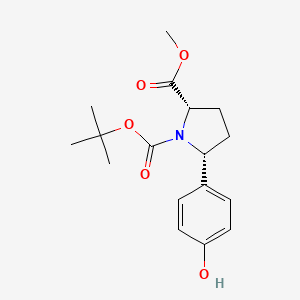
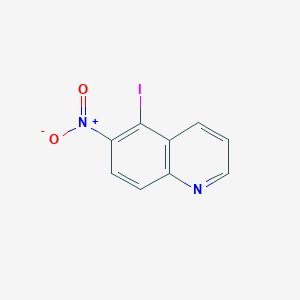

![3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole](/img/structure/B11833121.png)
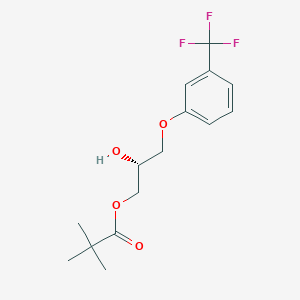
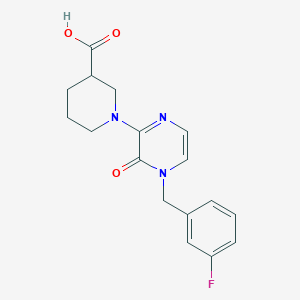
![Carbamic acid, N-[(1S)-2-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]amino]-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11833142.png)
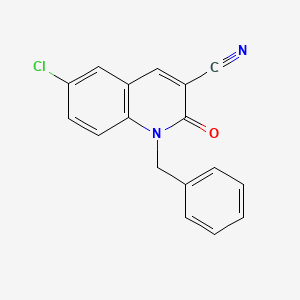
![Hexanoic acid, 6-[(2-methyl-6-quinolinyl)amino]-6-oxo-, methyl ester](/img/structure/B11833150.png)
